molecular formula C21H33NO9 B1675183 Levorphanol tartrate CAS No. 5985-38-6

Levorphanol tartrate

Numéro de catalogue B1675183
Numéro CAS: 5985-38-6
Poids moléculaire: 443.5 g/mol
Clé InChI: UMZNDVASJKIQCB-ULFFVNIPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Levorphanol tartrate is an opioid agonist used to relieve pain severe enough to require opioid treatment and when other pain medicines did not work well enough or cannot be tolerated . It belongs to the group of medicines called narcotic analgesics (pain medicines) and acts on the central nervous system (CNS) to relieve pain .


Synthesis Analysis

Levorphanol is an intermediate in the synthesis of Levorphanol L-Tartrate . The product produced was analyzed using a variety of techniques including X-Ray Diffraction (XRD), Microscopy (MICR), Scanning Electron Microscopy (SEM), Infrared (IR), Thermal Gravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Particle Size Analysis (PTSZ) .


Molecular Structure Analysis

Levorphanol tartrate has a molecular formula of C17H23NO • C4H6O6 • 2H2O and a molecular weight of 443.5 . Each milligram of levorphanol tartrate is equivalent to 0.58 mg levorphanol base .


Chemical Reactions Analysis

Levorphanol is well absorbed after oral administration with peak plasma concentrations occurring approximately 1 hour after dosing . It is extensively metabolized in the liver and is eliminated as the glucuronide metabolite .


Physical And Chemical Properties Analysis

Levorphanol has a molecular formula of C17H23NO and a molecular weight of 257.37 . It is well absorbed after oral administration with peak plasma concentrations occurring approximately 1 hour after dosing .

Applications De Recherche Scientifique

Cytotoxic Activity

Levorphanol, a synthetic analogue of morphine, has demonstrated potential in inhibiting RNA synthesis and exhibiting cytotoxic activity. This was observed in a study where the propagation of the Sindbis virus and the synthesis of RNA and protein by cells were inhibited by Levorphanol. The drug also caused morphological alterations in cells at doses lower than those affecting biochemical processes (Rossman, Becker, & Vilček, 1971).

Analgesic Activity

Levorphanol has been studied for its analgesic properties. In one study, it was used in conjunction with other opioids for pain relief in cancer patients. This research highlighted its use in combination with other pain management strategies (Greenberg, Taren, Ensminger, & Doan, 1982).

Neurological and Behavioral Effects

Studies have explored the neurological and behavioral effects of Levorphanol. For instance, its impact on core temperature and feeding behavior in rats was investigated, revealing that Levorphanol administration led to hyperthermia and changes in feeding patterns (Thornhill, Hirst, & Gowdey, 1979). Another study focused on the reversal of neurological deficits by Levallorphan (a related compound) in patients with acute ischemic stroke, indicating a potentialtemporary improvement in neurological symptoms (Handa et al., 1985).

Opiate Receptor Interactions

Levorphanol's interactions with opiate receptors have been extensively researched. A study demonstrated the stereospecific and nonspecific interactions of Levorphanol in mouse brain tissue, which might be crucial in understanding its effects on the opiate receptors (Goldstein, Lowney, & Pal, 1971). This is further supported by research exploring the manipulation of opiate activity in the amygdala, which alters memory processes and suggests a role for amygdala opioid peptides in memory (Gallagher & Kapp, 1978).

Pharmacological Characterization

Recent studies have delved into the pharmacological characterization of Levorphanol, especially focusing on its G-Protein biased opioid analgesic properties. This research underscores its potential for analgesia with reduced respiratory depression, which might be beneficial in clinical settings (Le Rouzic et al., 2019).

Safety And Hazards

Levorphanol has a risk for abuse and addiction, which can lead to overdose and death . It may also cause severe, possibly fatal, breathing problems . Serious, life-threatening, or fatal respiratory depression may occur with use of levorphanol tartrate tablets, especially during initiation or following a dosage increase .

Orientations Futures

Levorphanol tartrate tablets should be prescribed only by healthcare professionals who are knowledgeable about the use of opioids and how to mitigate the associated risks . The smallest effective dose for the shortest possible time should be used to lower the risk of addiction and other serious side effects .

Propriétés

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO.C4H6O6.2H2O/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10;;/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10);2*1H2/t14-,16+,17+;1-,2-;;/m01../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZNDVASJKIQCB-QLFXFZCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975252
Record name 2,3-Dihydroxybutanedioic acid--17-methylmorphinan-3-ol--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levorphanol tartrate

CAS RN

5985-38-6
Record name Levorphanol tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxybutanedioic acid--17-methylmorphinan-3-ol--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morphinan-3-ol, 17-methyl-, (2S,3S)-2,3-dihydroxybutanedioate (1:1)(salt), dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVORPHANOL TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04WQU6T9QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levorphanol tartrate
Reactant of Route 2
Levorphanol tartrate
Reactant of Route 3
Levorphanol tartrate
Reactant of Route 4
Levorphanol tartrate
Reactant of Route 5
Levorphanol tartrate
Reactant of Route 6
Levorphanol tartrate

Citations

For This Compound
797
Citations
E Prommer - Supportive care in cancer, 2007 - Springer
… The pH of levorphanol tartrate injection is 4.2 to 4.4. Levorphanol tartrate is stable in light and should be stored at room temperature. Levorphanol tartrate injection has been reported to …
Number of citations: 53 link.springer.com
J Rankin, J Mehnert, AR CURRERI - AMA Archives of Surgery, 1957 - jamanetwork.com
After major thoracic surgery it is important to provide efficient analgesia without the hazard of respiratory despression. In 1952 Fromherz and Pellmont 1 suggested, on the basis of …
Number of citations: 5 jamanetwork.com
J Gudin, J Fudin, S Nalamachu - Postgraduate medicine, 2016 - Taylor & Francis
… The usual recommended starting oral dose of levorphanol is 2 mg and the preparation commercially available is levorphanol tartrate, 2 mg tablets (Sentynl Therapeutics, Inc., Solana …
Number of citations: 35 www.tandfonline.com
R Dingledine, A Goldstein - British Journal of Pharmacology, 1973 - ncbi.nlm.nih.gov
… Levorphanol tartrate and dextrorphan tartrate were generously furnished by Hoffmann-La Roche, Inc.; naloxone hydrochloride was a gift from Endo Laboratories, Inc. …
Number of citations: 17 www.ncbi.nlm.nih.gov
TC Pham, J Fudin, RB Raffa - Pain Medicine, 2015 - academic.oup.com
Background Methadone has been a stalwart pharmacologic option for the management of opioid drug dependence for many years. It substitutes for opioid agonists and possesses …
Number of citations: 25 academic.oup.com
CR Page, CA Perez, A Mavarez-Martinez… - Journal of Pain …, 2020 - Taylor & Francis
Levorphanol is a Food and Drug Administration (FDA)-approved long-acting opioid. Most information on perioperative use of levorphanol comes from the early- and mid-1950s when …
Number of citations: 2 www.tandfonline.com
E Prommer - Palliative Care: researCh and treatment, 2014 - journals.sagepub.com
… Two milligrams of intramuscular Levorphanol tartrate depresses respiration to the same degree as 10–15 mg of … Product Information: Levorphanol tartrate tablets USP. 2004. 2013. …
Number of citations: 21 journals.sagepub.com
JP McNulty - International journal of pharmaceutical …, 2007 - search.proquest.com
… For 20 mL Levorphanol tartrate 40 mg Sodium hydroxide 1% qs to pH 4.3 Phenol 90 mg … Add the levorphanol tartrate to step 1 and allow to dissolve. Adjust the pH to 4.3 with sodium …
Number of citations: 5 search.proquest.com
JP McNulty - International Journal of Pharmaceutical …, 2007 - search.proquest.com
In the United States, the most common cancers of the head and neck are those of the oral cavity and pharynx. In 2007, oral cancer will be diagnosed in more than 37,000 Americans and …
Number of citations: 3 search.proquest.com
V Le Rouzic, A Narayan, A Hunkle… - Anesthesia and …, 2019 - ncbi.nlm.nih.gov
… Morphine sulfate, levorphanol tartrate and naloxone HCl were obtained from the Research Technology Branch of the National Institute on Drug Abuse (Rockville, MD). Naloxonazine (22…
Number of citations: 18 www.ncbi.nlm.nih.gov

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.